molecular formula C6H10N4O B2557509 1-cyclopentyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one CAS No. 37495-21-9

1-cyclopentyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one

Cat. No.: B2557509
CAS No.: 37495-21-9
M. Wt: 154.173
InChI Key: VNBVBEOJANBJLD-UHFFFAOYSA-N
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Description

1-cyclopentyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one is a tetrazole derivative characterized by a five-membered ring containing four nitrogen atoms and a ketone group. Its structure includes a cyclopentyl substituent at the N1 position, which influences steric and electronic properties. The molecular formula of the cyclopropane analog is C₄H₆N₄O with a molecular weight of 126.12 g/mol .

Properties

IUPAC Name

4-cyclopentyl-1H-tetrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O/c11-6-7-8-9-10(6)5-3-1-2-4-5/h5H,1-4H2,(H,7,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBVBEOJANBJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)NN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-cyclopentyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazone, which is then treated with sodium nitrite and hydrochloric acid to yield the desired tetrazole compound. The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Cyclopentyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced tetrazole derivatives.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles, leading to the formation of substituted tetrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Cyclopentyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent, with studies focusing on its mechanism of action and therapeutic efficacy.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural Comparison of Tetrazol-5-one Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
1-cyclopentyl-tetrazol-5-one (target) Cyclopentyl C₆H₁₀N₄O 154.18 (calculated) Higher lipophilicity, steric bulk
1-cyclopropyl-tetrazol-5-one Cyclopropyl C₄H₆N₄O 126.12 Smaller substituent, lower molecular weight
1-(Oxan-4-yl)-tetrazol-5-one Oxane ring C₅H₈N₄O₂ 156.15 (calculated) Enhanced solubility due to oxygen heteroatom
1-(4-Aminophenyl)-tetrazol-5-one 4-Aminophenyl C₇H₇N₅O 177.17 Aromatic group, potential for conjugation
  • Acidity: Tetrazol-5-ones are weakly acidic due to the N-H group in the ring. For triazol-5-one analogs (e.g., 4,5-dihydro-1H-1,2,4-triazol-5-ones), pKa values range between 8.5–12.5 in non-aqueous solvents like DMSO . Tetrazoles generally exhibit lower acidity than triazoles due to increased nitrogen electronegativity.
  • Lipophilicity : The cyclopentyl group in the target compound likely increases lipophilicity compared to cyclopropyl or aryl substituents, impacting membrane permeability and bioavailability.

Spectroscopic and Computational Data

  • NMR Spectroscopy : For triazol-5-one derivatives, experimental and calculated (GIAO method) ¹H and ¹³C NMR shifts show deviations of <0.5 ppm, indicating reliable structural predictions . The cyclopentyl group in the target compound would introduce distinct shifts due to its bulky, saturated ring.
  • DFT Studies : Conformational analysis of triazol-5-ones reveals planar ring structures with substituents affecting electronic distribution . Similar studies for tetrazol-5-ones are scarce but would highlight differences in ring tautomerism and charge delocalization.

Biological Activity

1-Cyclopentyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one (CPT) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of CPT, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 1-Cyclopentyl-4,5-dihydro-1H-1,2,3,4-tetrazol-5-one
  • Molecular Formula : C6H10N4O
  • Molecular Weight : 158.17 g/mol
  • CAS Number : 136197584

CPT's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The tetrazole ring system is known for its ability to mimic carboxylic acids and can engage in hydrogen bonding and ionic interactions with biomolecules.

  • Enzyme Inhibition : CPT has been studied for its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. By inhibiting PARP, CPT may enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
  • Receptor Modulation : The compound may also interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways related to inflammation and pain .

Anticancer Properties

CPT has shown promise in preclinical studies as a potential anticancer agent. Its ability to inhibit PARP activity suggests that it could be effective against tumors with deficiencies in DNA repair mechanisms.

Case Study : A study demonstrated that CPT significantly sensitized cancer cells to DNA-damaging agents such as cisplatin, leading to increased cell death compared to treatments with cisplatin alone .

Antimicrobial Activity

Research indicates that CPT exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of CPT Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Pharmacokinetics

Understanding the pharmacokinetics of CPT is crucial for evaluating its therapeutic potential. Preliminary studies suggest that CPT has favorable absorption characteristics when administered orally, with a moderate half-life that allows for sustained activity.

Safety and Toxicity

While initial studies indicate that CPT has a favorable safety profile, further investigations are necessary to fully assess its toxicity in vivo. Long-term studies are essential to evaluate any potential adverse effects associated with chronic administration.

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